Dipentamethylenethiuram disulfide
Overview
Description
Synthesis Analysis
Dipentamethylenethiuram disulfide undergoes thermal decomposition to N,N′-dipentamethylenethiourea at vulcanization temperatures, contrasting with tetramethylthiuram disulfide's stability. The formation of amines, which catalyze thiourea formation, is more pronounced in dipentamethylenethiuram disulfide due to easier abstraction of hydrogen from methylene groups. Stabilization against degradation is achieved by trapping alkyldithiocarbamic acid precursors to amines, highlighting the compound's complex behavior under heat (Reyneke-Barnard, Gradwell, & Mcgill, 2000).
Molecular Structure Analysis
The crystal and molecular structure of dipyrrolidylthiuram disulfide, a related compound, was determined using single-crystal X-ray diffraction techniques. The structure consists of discrete molecules with specific S-S and C-S distances, providing insights into the steric and electronic effects within thiuram disulfides and their molecular arrangements (Williams, Statham, & White, 1983).
Chemical Reactions and Properties
Dipentamethylenethiuram disulfide and its hexasulfide variant are crucial in the vulcanization of polyisoprene and 2,3-dimethyl-2-butene, indicating its role in forming thiuram-terminated polysulfidic pendent groups. This underlines the compound's importance in rubber vulcanization, where its degradation leads to the formation of pentamethylenethiurea, not involved in crosslinking reactions but as a product of degradation (Reyneke-Barnard, Gradwell, & Mcgill, 2000).
Physical Properties Analysis
Aliphatic, aromatic, thiuram, and heterocyclic substituted organic disulfide derivatives, including dipentamethylenethiuram disulfide, exhibit potential as flame retardants for polypropylene films, demonstrating the compound's utility in enhancing material safety without the use of halogens. The effectiveness of these disulfides in flame retardancy at low concentrations points to their significant physical property of contributing to material safety (Pawelec et al., 2014).
Scientific Research Applications
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Pharmaceuticals
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Peptide Production
- Dipentamethylenethiuram disulfide is used in the production of cyclic disulfide-rich peptides .
- Current peptide production strategies rely heavily on solid phase peptide synthesis (SPPS) which requires large amounts of hazardous/toxic reagents and solvents .
- A possible solution is to develop a sustainable hybrid production platform incorporating recombinant production of cyclic peptide precursors in yeast followed by enzymatic maturation of these precursors into cyclic peptides using asparaginyl endopeptidases in vitro .
- Using this platform, cyclic peptide yields of 85–97 mg L −1 of culture were achieved, far exceeding the highest yields so far achieved for cyclic disulfide-rich peptides in any recombinant process .
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Material Science
- Dipentamethylenethiuram disulfide is used in the production of synthetic thiol- and disulfide-based materials, principally polymers .
- Emphasis is placed on soft and self-assembling materials in which interconversion of the thiol and disulfide groups initiates stimulus-responses and/or self-healing for biomedical and non-biomedical applications .
- Unfortunately, the specific methods of application and results are not available .
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Allergen Diagnosis
- Dipentamethylenethiuram disulfide is a standardized chemical allergen .
- It is used for the diagnosis of contact allergy .
- The physiologic effect of dipentamethylenethiuram disulfide is by means of increased histamine release, and cell-mediated immunity .
- Unfortunately, the specific methods of application and results are not available .
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Drug Discovery
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Enzyme Inhibition
- Dipentamethylenethiuram disulfide has been shown to potently inhibit a diverse collection of metabolic enzymes .
- Several important mechanisms of inhibition have been identified, although ongoing studies continue to describe new possibilities .
- Unfortunately, the specific methods of application and results are not available .
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Allergen Testing
- Dipentamethylenethiuram disulfide is used in allergen testing .
- It is a standardized chemical allergen used for the diagnosis of contact allergy .
- The physiologic effect of dipentamethylenethiuram disulfide is by means of increased histamine release, and cell-mediated immunity .
- Unfortunately, the specific methods of application and results are not available .
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Thiol-Containing Polymers
- Dipentamethylenethiuram disulfide is used in the production of thiol-containing polymers .
- The ease with which thiols can be converted to disulfides, and vice versa, renders thiol-containing polymers (thiomers) similarly dynamic .
- This review focuses on the properties and applications of synthetic thiomers and disulfide-containing polymers, with an emphasis on soft and self-assembling materials .
- Unfortunately, the specific methods of application and results are not available .
-
Drug Testing
properties
IUPAC Name |
piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S4/c15-11(13-7-3-1-4-8-13)17-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBRWWCHBRQLNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)SSC(=S)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048727 | |
Record name | Dicyclopentamethylenethiuram disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048727 | |
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Molecular Weight |
320.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [MSDSonline] | |
Record name | Dipentamethylenethiuram disulfide | |
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Product Name |
Dipentamethylenethiuram disulfide | |
CAS RN |
94-37-1 | |
Record name | Dipentamethylenethiuram disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1-piperidylthiocarbonyl)disulfide | |
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Record name | Dipentamethylenethiuram disulfide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14174 | |
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Record name | Dipentamethylenethiuram disulfide | |
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Record name | Dipentamethylenethiuram disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527035 | |
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Record name | Dicyclopentamethylenethiuram disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(piperidinothiocarbonyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPENTAMETHYLENETHIURAM DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR113982E5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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